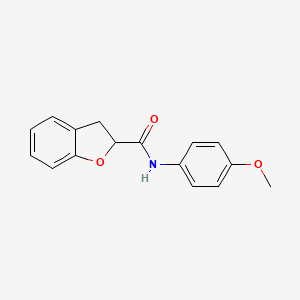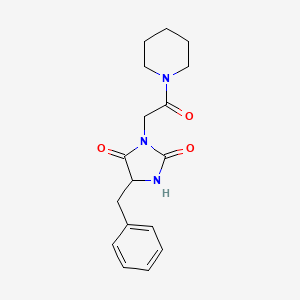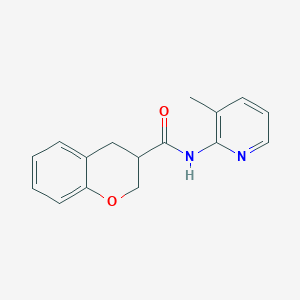![molecular formula C13H19NO4S B7465400 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid, also known as MPA, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. MPA is a derivative of ibuprofen and has been shown to have similar anti-inflammatory effects. In recent years, MPA has gained attention in scientific research for its potential applications in various fields.
作用機序
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for causing pain and swelling. By inhibiting the activity of COX enzymes, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid reduces the production of prostaglandins and thereby reduces inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have other biochemical and physiological effects. 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to reduce oxidative stress and to have neuroprotective effects. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have potential anti-tumor properties and has been investigated as a potential treatment for various types of cancer.
実験室実験の利点と制限
One advantage of using 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in laboratory experiments is its well-established synthesis method and availability. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in laboratory experiments is its potential side effects, which may confound the results of experiments.
将来の方向性
There are several future directions for the use of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in scientific research. One area of future research is the investigation of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid as a potential treatment for various types of cancer. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to investigate the potential side effects of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid and to develop safer and more effective alternatives.
合成法
The synthesis of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid involves the reaction of ibuprofen with sulfonyl chloride and isopropylamine. The resulting compound is then further purified to obtain 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid. The synthesis method of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been well established and is widely used in laboratories.
科学的研究の応用
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been used in various scientific research studies due to its anti-inflammatory and analgesic properties. 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to reduce inflammation in various animal models of arthritis and has also been used to study the effects of inflammation on various physiological processes. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been used in studies investigating the role of inflammation in cancer and has been shown to have potential anti-cancer properties.
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10(2)8-14(9-13(15)16)19(17,18)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIFRYRTCHSWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)

![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)

![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)
![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)


![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)